2-(2-Thienyl)-1,3-dioxolane 2-(2-Thienyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 58268-08-9
VCID: VC2006581
InChI: InChI=1S/C7H8O2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5,7H,3-4H2
SMILES: C1COC(O1)C2=CC=CS2
Molecular Formula: C7H8O2S
Molecular Weight: 156.2 g/mol

2-(2-Thienyl)-1,3-dioxolane

CAS No.: 58268-08-9

Cat. No.: VC2006581

Molecular Formula: C7H8O2S

Molecular Weight: 156.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Thienyl)-1,3-dioxolane - 58268-08-9

Specification

CAS No. 58268-08-9
Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
IUPAC Name 2-thiophen-2-yl-1,3-dioxolane
Standard InChI InChI=1S/C7H8O2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5,7H,3-4H2
Standard InChI Key FHPFDCRNWLVVHD-UHFFFAOYSA-N
SMILES C1COC(O1)C2=CC=CS2
Canonical SMILES C1COC(O1)C2=CC=CS2

Introduction

Physical and Chemical Properties

Identification and Basic Characteristics

2-(2-Thienyl)-1,3-dioxolane is clearly identified through several standard chemical identifiers as summarized in Table 1.

Table 1. Identification Parameters of 2-(2-Thienyl)-1,3-dioxolane

ParameterValue
CAS Number58268-08-9
MDL NumberMFCD01924576
Molecular FormulaC₇H₈O₂S
Molecular Weight156.20 g/mol
IUPAC Name2-thiophen-2-yl-1,3-dioxolane
Synonyms2-(1,3-Dioxolan-2-yl)thiophene
InChI KeyFHPFDCRNWLVVHD-UHFFFAOYSA-N
SMILESC1COC(O1)C2=CC=CS2

The compound presents as a clear, colorless to light yellow liquid with distinct physical properties that affect its handling and application potential .

Physical Properties

The physical properties of 2-(2-Thienyl)-1,3-dioxolane significantly influence its behavior in various chemical environments and applications. These properties, documented through analytical methods, provide essential data for researchers working with this compound.

Table 2. Physical Properties of 2-(2-Thienyl)-1,3-dioxolane

PropertyValue
Physical State (20°C)Clear liquid
ColorColorless to light yellow or light orange
Boiling Point111°C/15 mmHg
Specific Gravity (20/20)1.25
Refractive Index1.55
Purity≥97.0% (GC)

These physical characteristics make 2-(2-Thienyl)-1,3-dioxolane suitable for various applications in organic synthesis and material development, as the compound can be easily handled in liquid form while maintaining good stability under proper storage conditions .

Structural Characteristics

Molecular Structure

The compound consists of a thiophene ring attached to the 2-position of a 1,3-dioxolane ring. This structural arrangement creates a molecule with specific electronic properties and reactivity patterns. The thiophene component contributes aromatic character and potential for π-stacking interactions, while the 1,3-dioxolane moiety provides acetal functionality and polarity .

Isomers and Related Compounds

2-(2-Thienyl)-1,3-dioxolane has an important isomer, 2-(3-Thienyl)-1,3-dioxolane (CAS: 13250-82-3), which differs in the attachment position of the thiophene ring to the dioxolane group. While similar in many properties, these isomers may exhibit distinct reactivity patterns in certain chemical transformations .

Another related compound is (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide, which has been identified as an important intermediate for antitumor platinum drugs. This compound features additional functional groups on the dioxolane ring, expanding its potential pharmaceutical applications .

Synthesis Methods

Conventional Synthesis

The traditional synthesis of 2-(2-Thienyl)-1,3-dioxolane typically involves acetalization reactions between thiophene-2-carbaldehyde and ethylene glycol. This reaction pathway follows general methods for preparing 1,3-dioxolanes from aldehydes and diols .

Advanced Synthesis Techniques

Recent advancements in synthetic methodology have introduced microwave-assisted techniques for more efficient production of 1,3-dioxolane derivatives. In a representative procedure documented in literature, thiophene-2-carbaldehyde can react with glycol in the presence of anhydrous copper sulfate (CuSO₄) as a catalyst under microwave irradiation. This approach significantly reduces reaction times compared to conventional heating methods .

Additionally, montmorillonite K10 has been employed as an environmentally friendly catalyst for the synthesis of various 1,3-dioxolanes. In one reported method, a mixture of aldehyde, trimethyl orthoformate, montmorillonite K10, and toluene is refluxed with a diol to produce the corresponding 1,3-dioxolane in good to excellent yields .

Applications

Pharmaceutical Development

2-(2-Thienyl)-1,3-dioxolane serves as a valuable building block in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders. Its unique structural features make it useful for creating compounds with specific biological activities. The thiophene ring provides opportunities for introducing bioactive moieties through various transformations .

The importance of similar 1,3-dioxolanes in pharmaceutical research is evidenced by studies showing antibacterial and antifungal activities of certain derivatives. These compounds have demonstrated effectiveness against pathogens such as C. albicans, S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa, highlighting the potential therapeutic applications of dioxolane-containing structures .

Organic Synthesis Applications

As a versatile intermediate in organic synthesis, 2-(2-Thienyl)-1,3-dioxolane facilitates the creation of complex molecules used in agrochemicals and fine chemicals. The acetal functionality can serve as a protecting group for carbonyl compounds during multistep syntheses, allowing selective transformations at other positions in the molecule .

The dioxolane moiety can also be cleaved under specific conditions to regenerate the original aldehyde, making it valuable in sequential synthetic strategies. This approach is commonly employed when thiophene-2-carbaldehyde needs to be temporarily masked to prevent undesired side reactions .

Materials Science Applications

In materials science, 2-(2-Thienyl)-1,3-dioxolane contributes to the development of advanced polymers and coatings with enhanced electrical and thermal properties. These materials find applications in electronics and automotive industries, where specific performance characteristics are required .

For instance, thiophene-containing compounds have been extensively investigated for their semiconductor properties and potential use in organic electronic devices such as organic light-emitting diodes (OLEDs). The structural features of 2-(2-Thienyl)-1,3-dioxolane make it a candidate for incorporation into such materials .

Analytical and Catalytic Applications

In analytical chemistry, 2-(2-Thienyl)-1,3-dioxolane is utilized in methods to detect and quantify other compounds, contributing to environmental monitoring and quality control in manufacturing processes. Additionally, the compound plays a role in catalysis research, aiding in the development of more effective catalysts for chemical reactions. This contribution to greener chemistry approaches aligns with growing interests in sustainable manufacturing processes .

ParameterRecommendation
Storage TemperatureRefrigerated (0-10°C)
Conditions to AvoidLight exposure, Heat
Container TypeAir-tight, amber glass containers
Safety ConsiderationsHandle in well-ventilated area

Proper adherence to these storage guidelines helps prevent degradation and ensures the compound maintains its intended chemical properties for research and application purposes .

SupplierProduct NumberAvailable QuantitiesTypical Purity
TCI AmericaT20495g, 25g>97.0% (GC)
VWR9568768Various≥97.0%
Fisher ScientificT20495G5g, 25g97.0+%
Chem-Impex44298VariousResearch grade

Current pricing varies by supplier, quantity, and geographical location, with researchers advised to contact vendors directly for the most up-to-date information .

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